molecular formula C21H27N3O4S B10968663 3-(4-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide

3-(4-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide

Cat. No.: B10968663
M. Wt: 417.5 g/mol
InChI Key: MIQYLMUJRZFSDM-UHFFFAOYSA-N
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Description

    3-(4-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide: , is a chemical compound with the empirical formula CHNOS.

  • It features a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety.
  • This compound has potential applications in medicinal chemistry due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of 4-methoxybenzoyl chloride with 4-(4-methylpiperazin-1-yl)benzenesulfonamide.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.

      Industrial Production: While no large-scale industrial production methods are widely reported, research laboratories can synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in the context of sulfonamide-based compounds.

      Biological Studies: It may exhibit biological activity, such as enzyme inhibition or receptor binding.

      Industry: While not widely used industrially, it could find applications in specialized fields.

  • Mechanism of Action

    • The exact mechanism of action remains an area of investigation.
    • Molecular Targets: It might interact with specific proteins or enzymes due to its structural features.

      Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.

  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamide-containing compounds, such as sulfonamides used as antibiotics or carbonic anhydrase inhibitors, can serve as points of comparison.

      Uniqueness: Its combination of a methoxyphenyl group, piperazine ring, and sulfonamide functionality sets it apart.

    Remember that this compound’s detailed characterization and applications may vary based on ongoing research. For further insights, consult scientific literature and databases

    Properties

    Molecular Formula

    C21H27N3O4S

    Molecular Weight

    417.5 g/mol

    IUPAC Name

    3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide

    InChI

    InChI=1S/C21H27N3O4S/c1-23-13-15-24(16-14-23)29(26,27)20-10-6-18(7-11-20)22-21(25)12-5-17-3-8-19(28-2)9-4-17/h3-4,6-11H,5,12-16H2,1-2H3,(H,22,25)

    InChI Key

    MIQYLMUJRZFSDM-UHFFFAOYSA-N

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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